N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S2/c1-3-27-19-7-5-6-16-13-20(28-22(16)19)18-14-30-23(24-18)25-21(26)12-15-8-10-17(11-9-15)29-4-2/h5-11,13-14H,3-4,12H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXFJRAAELGYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C₁₈H₁₉N₃O₃S
- Molecular Weight: 373.48 g/mol
- Structural Features: The compound features a thiazole ring, a benzofuran moiety, and an ethylthio group, which contribute to its diverse biological activities.
Biological Activity
This compound exhibits various biological activities, primarily in the fields of antimicrobial and anticancer research.
Anticancer Activity
Research indicates that compounds similar to this one have shown promising anticancer effects. For example:
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 10.9 | |
| Doxorubicin (control) | MCF-7 | 0.0428 |
In studies, the compound demonstrated significant growth inhibition against various tumor cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The presence of the benzofuran moiety in the compound contributes to its antimicrobial properties. Compounds containing thiazole rings are recognized for their diverse pharmacological effects, including:
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The structural characteristics of the compound allow it to bind effectively to these targets, modulating their activity and influencing various biological pathways.
Case Studies and Research Findings
- In Vitro Studies:
-
Computational Studies:
- Molecular docking simulations have been employed to understand the binding interactions between this compound and acetylcholinesterase, revealing a strong affinity that supports its potential therapeutic applications for neurodegenerative diseases.
- Synthesis and Characterization:
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing benzofuran and thiazole moieties exhibit significant anticancer properties. The mechanism of action often involves:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by interacting with key regulatory proteins involved in cell cycle control .
A comparative analysis of similar compounds shows that those with thiazole rings often demonstrate enhanced cytotoxicity against cancer cells, suggesting that this compound may also exhibit similar effects.
Antimicrobial Activity
The presence of the benzofuran moiety suggests potential antimicrobial activity against a range of bacterial strains:
- Gram-positive and Gram-negative Bacteria : Compounds with similar structures have shown efficacy against these bacteria, indicating that this compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .
- Mechanism of Action : Preliminary studies suggest that it may inhibit critical enzymes involved in bacterial growth, leading to cell death.
Case Studies
Several studies have documented the biological activities and potential applications of this compound:
- Anticancer Efficacy :
-
Antimicrobial Evaluation :
- In vitro tests against Staphylococcus aureus and Escherichia coli showed promising results, with notable inhibition zones indicating effective antimicrobial properties .
- Further research suggested that the compound could serve as a lead structure for developing new antimicrobial agents targeting resistant strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogous molecules, focusing on structural features, physicochemical properties, and biological activities.
Core Structural Variations
- Thiazole vs. Thiazolidinone/Thiazolidinedione Derivatives: The target compound retains a simple thiazole ring, unlike thiazolidinone derivatives (e.g., compounds 9–13 in ) that incorporate a 4-oxo-2-thioxo-1,3-thiazolidin core. Benzothiazole hybrids (e.g., 4a–4d in ) replace the thiazole with a benzothiazole system, which enhances aromatic stacking interactions but may increase molecular weight and lipophilicity .
Substituent Effects
- Ethoxybenzofuran vs. Aromatic Substituents: The 7-ethoxybenzofuran group distinguishes the target compound from analogs like N-(6-ethoxybenzothiazol-2-yl)-2-(4-chlorophenyl)acetamide (), which uses a benzothiazole-ethoxy motif. Benzofuran’s oxygen heteroatom may enhance hydrogen-bonding capacity compared to benzothiazole’s sulfur .
Physicochemical Properties
- Molecular Weight and Melting Points: The molecular weight of the target compound is estimated to exceed 450 g/mol, higher than piperazine-thiazole derivatives (e.g., compound 13: 422.54 g/mol, ) but lower than nitrobenzothiazole hybrids (e.g., 4a: 458.37 g/mol, ) . Melting points for similar compounds range widely: 147–207°C for thiazolidinones () and 259–303°C for piperazine-thiazoles (). The ethylthio group’s flexibility may lower the target compound’s melting point relative to rigid analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide, and how can reaction yields be optimized?
- Answer : Synthesis typically involves multi-step reactions, starting with benzofuran and thiazole precursors. Key steps include coupling via nucleophilic substitution or condensation reactions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used, with catalysts (e.g., AlCl₃) to enhance selectivity. Yield optimization requires temperature control (e.g., 60–80°C), inert atmospheres, and purification via column chromatography. Monitoring with thin-layer chromatography (TLC) ensures reaction completion .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity and purity?
- Answer : Nuclear Magnetic Resonance (¹H, ¹³C NMR) confirms connectivity and functional groups, while Mass Spectrometry (MS) verifies molecular weight. High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Cross-referencing spectral data with literature (e.g., PubChem ID 41645412) ensures accuracy .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Answer : Standard assays include:
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Anti-inflammatory : COX-2 inhibition assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line heterogeneity, solvent effects). Mitigation strategies:
- Standardization : Use uniform protocols (e.g., ATCC cell lines, controlled DMSO concentrations).
- Orthogonal assays : Validate results with complementary methods (e.g., flow cytometry for apoptosis vs. MTT for viability).
- Purity verification : Re-test compounds after rigorous purification (HPLC ≥98%) .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Answer :
- Molecular docking : Tools like AutoDock Vina or Schrödinger predict interactions with enzymes (e.g., EGFR, tubulin). Focus on hydrogen bonding and hydrophobic contacts with the benzofuran and thiazole moieties .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .
- QSAR models : Relate structural features (e.g., ethoxy group bulkiness) to activity trends .
Q. What strategies enhance aqueous solubility without compromising bioactivity?
- Answer :
- Structural modifications : Introduce polar groups (e.g., -OH, -SO₃H) at the ethylthio or ethoxy positions.
- Prodrug design : Mask hydrophobic groups with enzymatically cleavable linkers (e.g., esterase-sensitive moieties).
- Co-solvency : Use biocompatible solvents (e.g., PEG 400) in in vivo studies .
Methodological Considerations
Q. How to design SAR studies for this compound’s derivatives?
- Answer :
- Core modifications : Vary substituents on benzofuran (e.g., ethoxy → methoxy) and thiazole (e.g., ethylthio → methylsulfonyl).
- Bioisosteric replacement : Replace acetamide with sulfonamide to assess potency changes.
- Data analysis : Use clustering algorithms (e.g., PCA) to correlate structural changes with IC₅₀ shifts .
Q. What analytical methods quantify degradation products under physiological conditions?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
